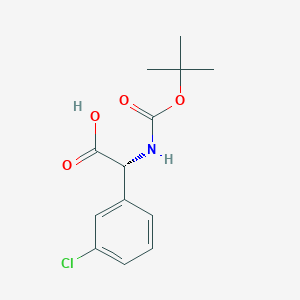

N-Boc-2-(3'-Chlorophenyl)-D-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

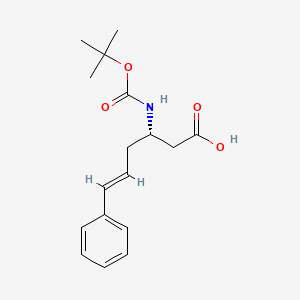

N-Boc-2-(3'-Chlorophenyl)-D-glycine, also known as Boc-D-Chloro-Glycine, is an amino acid derivative commonly used in the synthesis of peptides and proteins. It is a versatile and cost-effective reagent that is widely used in research and laboratory settings.

Aplicaciones Científicas De Investigación

Native Chemical Ligation at Phenylalanine

- Application : N-Boc amino acids, including variants like N-Boc-2-(3'-Chlorophenyl)-D-glycine, are used in native chemical ligation, a method for protein and peptide synthesis. This process involves the ligation of peptides through a reaction between a peptide-thioester and a cysteine residue at the ligation site. This method was demonstrated in the synthesis of specific peptides, showcasing the utility of N-Boc amino acids in peptide engineering and design (Crich & Banerjee, 2007).

Synthesis of Arylglycines

- Application : Diethyl N-Boc-iminomalonate serves as a stable and highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates. These are then hydrolyzed to form arylglycines, highlighting the role of N-Boc amino acids in synthesizing structurally diverse amino acids (Calí & Begtrup, 2004).

Asymmetric Synthesis of Cyclic α-Amino Acids

- Application : Enantiomerically pure glycine derivatives like tert-butyl (S)-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI), a compound related to this compound, are used for the asymmetric synthesis of cyclic α-amino acids. These cyclic amino acids have applications in medicinal chemistry and drug design (Mazon & Nájera, 1997).

Peptidomimetics and Modified Amino Acids

- Application : N-Boc-protected amino acids, including variants similar to this compound, are crucial in the design of peptidomimetics, which are molecules mimicking the structure and function of peptides. This is important in drug discovery and development, as these compounds can be used to modulate biological processes (Buczek et al., 2014).

Mecanismo De Acción

Target of Action

The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system

Mode of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound may interact with its targets through the Boc group.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .

Result of Action

The compound’s boc group can be selectively deprotected under certain conditions, which may result in changes to the compound’s structure and activity .

Action Environment

The stability of the boc group to various conditions suggests that the compound may be relatively stable under a range of environmental conditions .

Propiedades

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427445 |

Source

|

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926641-28-3 |

Source

|

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)